

A Technical Guide to High-Purity Acid Violet 7 for Scientific Applications

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Compound of Interest

Compound Name: Acid Violet 7

Cat. No.: B1207784

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This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity **Acid Violet 7**. This document outlines the specifications from various commercial suppliers, details experimental protocols, and provides logical workflows for its use in scientific research.

Commercial Availability and Specifications of Acid Violet 7

High-purity **Acid Violet 7** (CAS No. 4321-69-1), a sulfonated azo dye, is available from several commercial suppliers catering to the research and development sector. While purity can be lot-specific, the following table summarizes typical specifications offered by various vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise quantitative data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity/Grade	Intended Use
MedchemExpress	Acid Violet 7	4321-69-1	C ₂₀ H ₁₆ N ₄ N ₂ O ₉ S ₂	566.47 g/mol	Purity specified on CoA	Research Use Only
Gentaur	Acid Violet 7	4321-69-1	C ₂₀ H ₁₆ N ₄ N ₂ O ₉ S ₂	566.47 g/mol	Not specified	Laboratory Reagent
Santa Cruz Biotechnology	Acid violet 7	4321-69-1	C ₂₀ H ₁₆ N ₄ N ₂ O ₉ S ₂	566.47 g/mol	Lot-specific data on CoA	Research Use Only
CP Lab Safety	Acid violet 7	4321-69-1	C ₂₀ H ₁₆ N ₄ N ₂ O ₉ S ₂	566.47 g/mol	Not specified	Research/Commercial Use
AccuStandard	Acid Violet 7	4321-69-1	C ₂₀ H ₁₆ N ₄ N ₂ O ₉ S ₂	566.47 g/mol	Certified as a technical mixture of the commercial dye product[1]	Analytical Reference Material
World Dye Variety	C.I. Acid Violet 7	4321-69-1	C ₂₀ H ₁₆ N ₄ N ₂ O ₉ S ₂	566.47 g/mol	Not specified	Dyeing and other applications[2]
Chemos GmbH & Co. KG	Acid violet 7	4321-69-1	Not specified in search results	Not specified	Not specified	General Use
Hangzhou Colorific Chemicals Co., Ltd.	Acid Violet 7	4321-69-1	Not specified in search results	Not specified	Not specified	Agrochemicals

Experimental Protocols

Acid Violet 7 is predominantly used in studies focusing on dye degradation and, to a lesser extent, in biological staining and toxicological assays.

Protocol for Photocatalytic Degradation of Acid Violet 7

This protocol is adapted from studies on the degradation of azo dyes using advanced oxidation processes.[3]

Objective: To evaluate the photocatalytic degradation of **Acid Violet 7** in an aqueous solution.

Materials:

- **Acid Violet 7**
- Photocatalyst (e.g., TiO_2 , ZnO)
- Deionized water
- UV light source
- Spectrophotometer
- pH meter
- Magnetic stirrer and stir bars
- Reaction vessel

Procedure:

- Preparation of **Acid Violet 7** Stock Solution: Prepare a stock solution of **Acid Violet 7** (e.g., 100 mg/L) by dissolving the required amount in deionized water.
- Photocatalytic Reaction:
 - In a reaction vessel, add a specific volume of the **Acid Violet 7** solution and a known amount of the photocatalyst.

- Adjust the pH of the solution to the desired value (e.g., pH 3) using dilute acid or base.
- Place the vessel on a magnetic stirrer and irradiate with a UV light source.
- Sample Analysis:
 - At regular time intervals, withdraw aliquots of the solution.
 - Centrifuge or filter the aliquots to remove the photocatalyst.
 - Measure the absorbance of the supernatant at the maximum wavelength of **Acid Violet 7** using a spectrophotometer to determine the dye concentration.
- Data Analysis: Calculate the degradation efficiency at each time point using the formula:
Degradation (%) = $[(C_0 - C_t) / C_0] \times 100$ where C_0 is the initial concentration and C_t is the concentration at time t.

Hypothetical Protocol for Staining of Proteinaceous Material

This protocol is a hypothetical adaptation based on the use of other acid violet dyes, such as Acid Violet 17, for staining protein-rich materials.

Objective: To stain protein components in a biological sample.

Materials:

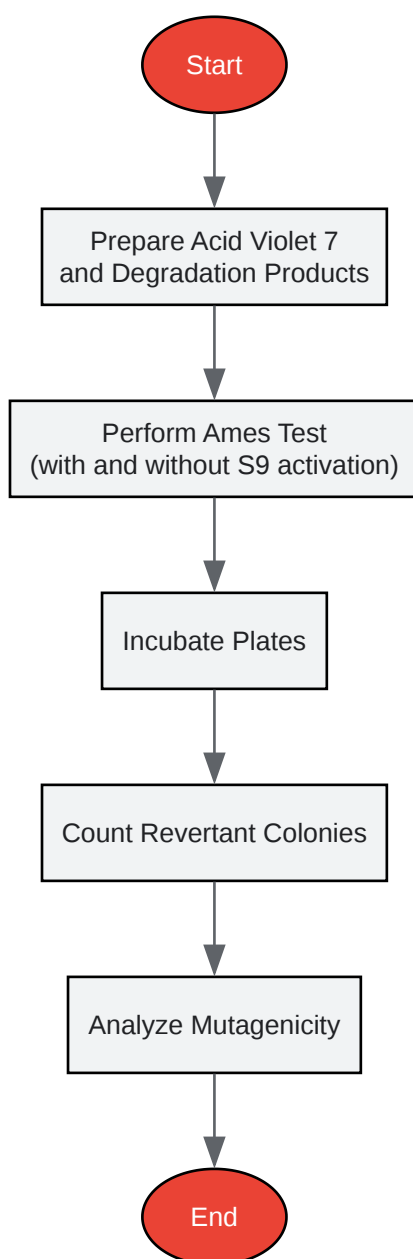
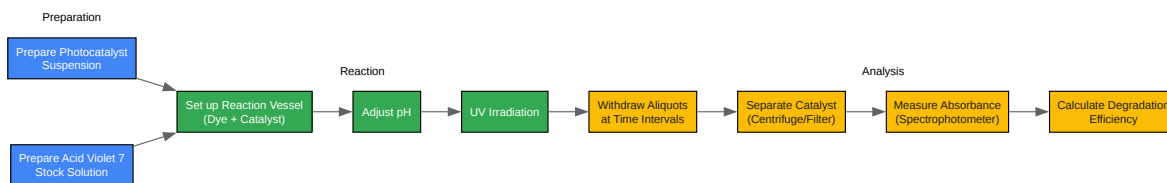
- **Acid Violet 7** staining solution (e.g., 0.1% w/v in an acidic buffer)
- Fixative (e.g., 10% neutral buffered formalin)
- Differentiating solution (e.g., dilute acid or alcohol)
- Microscope slides with fixed tissue sections or other biological samples
- Staining jars
- Microscope

Procedure:

- **Sample Preparation:** Deparaffinize and rehydrate tissue sections if necessary.
- **Fixation:** Fix the biological sample according to standard laboratory procedures.
- **Staining:** Immerse the slides in the **Acid Violet 7** staining solution for a defined period (e.g., 5-10 minutes).
- **Rinsing:** Briefly rinse the slides in a differentiating solution to remove excess stain.
- **Dehydration and Mounting:** Dehydrate the samples through a graded series of alcohols, clear in xylene, and mount with a coverslip.
- **Microscopic Examination:** Observe the stained sample under a microscope. Protein-rich structures should appear violet.

Logical Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate common experimental workflows involving **Acid Violet 7**.



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References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com